molecular formula C9H7N3O B12868895 2-(Aminomethyl)-7-cyanobenzo[d]oxazole CAS No. 944903-20-2

2-(Aminomethyl)-7-cyanobenzo[d]oxazole

Cat. No.: B12868895
CAS No.: 944903-20-2
M. Wt: 173.17 g/mol
InChI Key: WKFHQJAIHQINDM-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-7-cyanobenzo[d]oxazole is a heterocyclic compound belonging to the oxazole family. Oxazoles are five-membered ring structures containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an aminomethyl group at the second position and a cyano group at the seventh position on the benzoxazole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-7-cyanobenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form an intermediate, which is then further reacted to introduce the aminomethyl and cyano groups .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficient production of high-quality this compound .

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-7-cyanobenzo[d]oxazole exerts its effects is primarily through its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyano group can participate in various chemical interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: 2-(Aminomethyl)-7-cyanobenzo[d]oxazole is unique due to the presence of both aminomethyl and cyano groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other oxazole derivatives .

Properties

CAS No.

944903-20-2

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

2-(aminomethyl)-1,3-benzoxazole-7-carbonitrile

InChI

InChI=1S/C9H7N3O/c10-4-6-2-1-3-7-9(6)13-8(5-11)12-7/h1-3H,5,11H2

InChI Key

WKFHQJAIHQINDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)CN)C#N

Origin of Product

United States

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